N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfamoyl group, and a dimethylamino propyl chain. Its hydrochloride form enhances its solubility in water, making it more suitable for biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The next step involves the introduction of the sulfamoyl group, which can be done using sulfonyl chloride in the presence of a base. The final step is the attachment of the dimethylamino propyl chain, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential to treat various diseases. Its interactions with specific molecular targets can lead to the development of new medications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole rings but different substituents.
Sulfamoyl compounds: Compounds with sulfamoyl groups but different core structures.
Dimethylamino propyl derivatives: Compounds with dimethylamino propyl chains but different core structures.
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE is unique due to its combination of a benzothiazole ring, a sulfamoyl group, and a dimethylamino propyl chain. This unique structure allows it to interact with a wide range of molecular targets, making it versatile in various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S2.ClH/c1-5-6-17-27(4)33(30,31)20-14-12-19(13-15-20)23(29)28(18-9-16-26(2)3)24-25-21-10-7-8-11-22(21)32-24;/h7-8,10-15H,5-6,9,16-18H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMYYEYARPXQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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